molecular formula C23H25F3N4O3 B606080 N-((R)-1-(3-氨基-5-(三氟甲基)苯基)乙基)-7-甲氧基-2-甲基-6-(((S)-四氢呋喃-3-基)氧基)喹唑啉-4-胺 CAS No. 2230836-55-0

N-((R)-1-(3-氨基-5-(三氟甲基)苯基)乙基)-7-甲氧基-2-甲基-6-(((S)-四氢呋喃-3-基)氧基)喹唑啉-4-胺

货号 B606080
CAS 编号: 2230836-55-0
分子量: 462.4732
InChI 键: XVFDNRYZXDHTHT-PXAZEXFGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BI-3406 is Potent & Selective SOS1::KRAS Inhibitor (IC50=5 nM), which Opens a New Approach for Treating KRAS-Driven Tumours. BI 3406 selectively binds to SOS1 and blocks the interaction with KRAS, irrespective of the KRAS mutation. BI 3406 causes RAS GTP and pERK reduction and inhibits cell growth of KRAS mutated cell lines, carrying most of the typical KRAS mutations (i.e. G12D, G12V, G13D and others). BI 3406, when administered orally to tumour bearing mice, causes a dose dependent tumour static effect that can be converted into regressions when combined with MEK1 inhibition

科学研究应用

Treatment of KRAS-Driven Cancers

BI-3406 has been found to be effective in treating KRAS-driven cancers . KRAS is the most frequently mutated driver of pancreatic, colorectal, and non–small cell lung cancers . BI-3406 is a potent and selective SOS1–KRAS Interaction Inhibitor . It binds to the catalytic domain of SOS1, thereby preventing the interaction with KRAS . This reduces the formation of GTP-loaded RAS and limits cellular proliferation of a broad range of KRAS-driven cancers .

Combined MEK Inhibition

BI-3406 has been found to enhance the sensitivity of KRAS-dependent cancers to MEK inhibition . It attenuates feedback reactivation induced by MEK inhibitors . Combined SOS1 and MEK inhibition represents a novel and effective therapeutic concept to address KRAS-driven tumors .

Treatment of KRAS Mutant Xenografts

As a monotherapy, BI-3406 has shown marked anti-tumor efficacy in KRAS mutant xenografts . It modulates signaling, as assessed by p-ERK and target genes .

Sensitizing KRAS-Dependent Cancers to MEK Inhibitor Treatment

Due to BI-3406 blocking the negative feedback relief induced by MAPK inhibition, it has the potential to sensitize KRAS-dependent cancers to MEK inhibitor treatment .

Broad Activity on KRAS Oncogenic Variants

BI-3406 elicits activity on a broad panel of KRAS oncogenic variants, including all major G12 and G13 oncoproteins .

Clinical Trials

BI-3406 is closely related to BI 1701963, which is the first SOS1::KRAS inhibitor to advance to clinical trials . A Phase 1 clinical trial is in preparation for patients with advanced KRAS-mutated cancers to evaluate safety, tolerability, pharmacokinetic and pharmacodynamic properties, and preliminary efficacy of BI 1701963 .

作用机制

Target of Action

BI-3406, also known as N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-[(3S)-tetrahydrofuran-3-yl]oxy-quinazolin-4-amine or N-(®-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine, primarily targets the SOS1-KRAS interaction . SOS1 is a guanine nucleotide exchange factor (GEF) that activates KRAS, a protein that plays a key role in regulating cellular responses to extracellular stimuli .

Mode of Action

BI-3406 binds to the catalytic domain of SOS1, thereby preventing its interaction with KRAS . This inhibition significantly reduces the formation of GTP-loaded KRAS, the activated form of KRAS .

Biochemical Pathways

The inhibition of the SOS1-KRAS interaction by BI-3406 affects the MAPK (Mitogen-Activated Protein Kinase) signaling pathway . This pathway is involved in regulating cellular activities such as growth, proliferation, differentiation, migration, and apoptosis . By inhibiting the SOS1-KRAS interaction, BI-3406 limits the activation of the MAPK pathway, thereby controlling these cellular activities .

Pharmacokinetics

BI-3406 is orally bioavailable and shows pharmacokinetic properties suitable for in vivo testing in rodent species . .

Result of Action

The inhibition of the SOS1-KRAS interaction by BI-3406 results in a reduction of GTP-loaded KRAS formation, limiting the proliferation of a broad range of KRAS-driven cancers . Importantly, BI-3406 attenuates feedback reactivation induced by MEK inhibitors, thereby enhancing the sensitivity of KRAS-dependent cancers to MEK inhibition .

Action Environment

The efficacy and stability of BI-3406 can be influenced by various environmental factors. It’s important to note that the effectiveness of BI-3406 can be enhanced when used in combination with other inhibitors, such as MEK inhibitors .

属性

IUPAC Name

N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O3/c1-12(14-6-15(23(24,25)26)8-16(27)7-14)28-22-18-9-21(33-17-4-5-32-11-17)20(31-3)10-19(18)29-13(2)30-22/h6-10,12,17H,4-5,11,27H2,1-3H3,(H,28,29,30)/t12-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFDNRYZXDHTHT-PXAZEXFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCOC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)O[C@H]4CCOC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((R)-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((R)-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine
Reactant of Route 2
N-((R)-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
N-((R)-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
N-((R)-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
N-((R)-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
N-((R)-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。